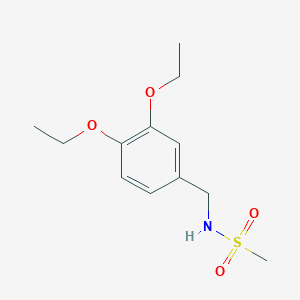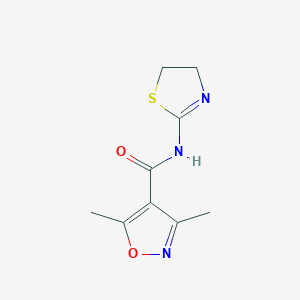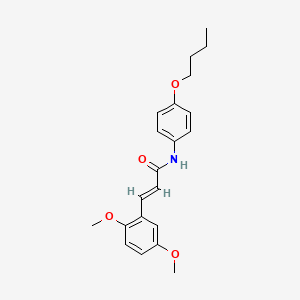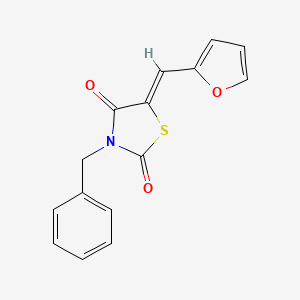
N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, also known as CM156, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CM156 belongs to the class of piperazinecarboxamides, which have been shown to exhibit a wide range of pharmacological activities.
Mécanisme D'action
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide is not fully understood. However, studies have shown that N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide acts on multiple targets within cells. One of the main targets of N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide is the p38 MAPK signaling pathway, which plays a critical role in regulating cell growth and survival. N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to inhibit the activity of p38 MAPK, which could explain its anti-cancer and anti-inflammatory effects.
N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has also been shown to inhibit the activity of HDAC enzymes, which are involved in regulating gene expression. By inhibiting HDAC enzymes, N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide could alter the expression of genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the formation of new blood vessels that are necessary for tumor growth. In animal models of arthritis and colitis, N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to reduce inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its potent anti-cancer and anti-inflammatory effects. N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide could be a useful tool for studying the mechanisms of cancer cell growth and inflammation. However, one limitation of using N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its low solubility in water, which could make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide. One area of research could be to further investigate the mechanism of action of N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, particularly its effects on the p38 MAPK signaling pathway and HDAC enzymes. Another area of research could be to investigate the potential therapeutic applications of N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide in neurodegenerative diseases. Additionally, research could focus on developing more efficient synthesis methods for N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide and improving its solubility in water for in vivo studies.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been studied extensively in preclinical models for its potential therapeutic applications. One of the main areas of research for N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide is its anti-cancer properties. Studies have shown that N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has potent anti-proliferative effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been shown to have anti-inflammatory effects. Studies have demonstrated that N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide can reduce inflammation in animal models of arthritis and colitis. N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has also been shown to have neuroprotective effects, which could make it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-14-17(20)4-3-5-18(14)21-19(24)23-12-10-22(11-13-23)15-6-8-16(25-2)9-7-15/h3-9H,10-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVAZCRXBCEKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide](/img/structure/B4693297.png)
![N-(4-methyl-1,3-thiazol-2-yl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4693304.png)




![3-[(2-chloro-6-fluorobenzyl)thio]-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4693335.png)
![3-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propanol](/img/structure/B4693340.png)
![2-(4-chlorophenyl)-N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}acetamide](/img/structure/B4693341.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4693342.png)
![N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4693355.png)
![6-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4693359.png)
![2-[(4-(2,2,2-trifluoroethoxy)-6-{[4-(trifluoromethoxy)phenyl]amino}-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B4693367.png)
